molecular formula C8H5ClN2O2 B8310275 2-Chloro-6-methyl-5-nitrobenzonitrile

2-Chloro-6-methyl-5-nitrobenzonitrile

Cat. No. B8310275
M. Wt: 196.59 g/mol
InChI Key: UVBLYZRPSXSSQT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-2-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)7(9)2-3-8(5)11(12)13/h2-3H,1H3

InChI Key

UVBLYZRPSXSSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of aqueous 90% nitric acid was cooled to -35° C., and 40.0 grams (0.264 mole) of 2-chloro-6-methylbenzonitrile was added in one portion. The reaction mixture was then allowed to warm to ambient temperature, where it was stirred for about 18 hours. After this time, the reaction mixture was poured into 3000 mL of ice-water. After the ice melted, the resultant solid was collected by filtration and dried. The NMR spectrum of the solid indicated that it was about 75% pure product. The solid was recrystallized twice from methanol, yielding 13.9 grams of 2-chloro-6-methyl-5-nitrobenzonitrile, mp 85.5°-87.5° C. The NMR spectrum was consistent with the proposed structure. The filtrates from the recrystallizations were combined and concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% ethyl acetate in petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding an additional 20.4 grams of 2-chloro-6-methyl-5-nitrobenzonitrile, mp 87.5°-89.5° C. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3000 mL
Type
solvent
Reaction Step Four

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